molecular formula C10H8BrN3O3 B2509242 5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide CAS No. 1396767-42-2

5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2509242
CAS No.: 1396767-42-2
M. Wt: 298.096
InChI Key: ZWRHSLKDMVFABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide is a brominated furan-2-carboxamide derivative featuring a 2-methoxy-substituted pyrimidine moiety at the N-position. The bromine atom at the 5-position of the furan ring enhances electrophilicity, enabling further functionalization via cross-coupling reactions, while the 2-methoxypyrimidine group may contribute to hydrogen bonding and π-stacking interactions with biological targets .

Properties

IUPAC Name

5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O3/c1-16-10-12-4-6(5-13-10)14-9(15)7-2-3-8(11)17-7/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRHSLKDMVFABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide typically involves multiple steps. One common method starts with the bromination of a furan derivative to introduce the bromine atom at the desired position. This is followed by the introduction of the carboxamide group through an amide coupling reaction. The methoxypyrimidinyl moiety is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form dihydrofurans.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Typical conditions involve the use of polar aprotic solvents and mild bases.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling, while copper catalysts and alkynes are used in Sonogashira coupling.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, and amino derivatives.

    Oxidation: Products include furanones.

    Reduction: Products include dihydrofurans.

    Coupling Reactions: Products include biaryl and alkyne-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development
This compound serves as a valuable building block in the synthesis of potential drug candidates. Its structure allows for modifications that can enhance pharmacological properties, making it suitable for targeting specific enzymes and receptors involved in various diseases. The methoxypyrimidinyl moiety is particularly significant for its interactions with biological targets.

Mechanism of Action
The mechanism by which 5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide exerts its effects typically involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its therapeutic effects.
  • Hydrophobic Interactions : The furan ring enhances binding affinity through hydrophobic interactions.
  • Halogen Bonding : The presence of bromine can stabilize interactions with biological macromolecules.

Biological Studies

Protein and Nucleic Acid Interactions
Research has utilized this compound to investigate its interactions with proteins and nucleic acids. Understanding these interactions is crucial for elucidating its potential therapeutic applications, particularly in oncology and infectious diseases.

Case Studies

  • Anti-inflammatory Properties : Studies have indicated that compounds similar to 5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide exhibit anti-inflammatory effects by modulating cytokine production.
  • Antiviral Activity : Preliminary investigations suggest that this compound may inhibit viral replication, making it a candidate for further research against viral pathogens.

Materials Science

Organic Electronic Materials
The unique properties of 5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide make it a candidate for developing organic electronic materials. Its potential applications include:

  • Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties may be harnessed to improve the efficiency and performance of OLEDs.
  • Organic Photovoltaics (OPVs) : Research is ongoing into its use in solar energy conversion technologies.

Ongoing research is focused on:

  • Pharmacological Properties : Investigating the anti-inflammatory and antiviral capabilities of the compound.
  • Combination Therapies : Exploring the efficacy of this compound in conjunction with other therapeutic agents.
  • Synthetic Methodologies : Developing improved synthetic routes to enhance yield and purity.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The methoxypyrimidinyl moiety can interact with active sites of enzymes, while the furan ring can enhance binding affinity through hydrophobic interactions. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The bromine atom in the target compound increases electrophilicity, facilitating cross-coupling reactions, while the 2-methoxy group on pyrimidine donates electron density, enhancing solubility and hydrogen-bonding capacity compared to analogs with nitro () or chloro groups () .
  • Molecular Weight and LogP : The target compound (MW 314.10) is smaller than derivatives with morpholine (MW 401.64) or pyrrolidinylsulfonyl groups (MW 458.35), suggesting improved membrane permeability. Its logP is likely lower than that of lipophilic analogs like 5-bromo-N-(2-isopropylphenyl)furan-2-carboxamide .

Biological Activity

5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring fused with a pyrimidine moiety, which is known to contribute to its biological properties. The presence of bromine and methoxy groups enhances its interaction with biological targets, potentially affecting its pharmacokinetic and pharmacodynamic profiles.

Research indicates that compounds similar to 5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide may act as inhibitors of Janus kinase (JAK) pathways, particularly JAK3. These pathways are crucial for cytokine signaling, which plays a significant role in inflammation and immune response. Inhibition of JAK3 can lead to reduced activity in various inflammatory diseases and certain cancers .

In Vitro Studies

In vitro assays have demonstrated that 5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide exhibits notable activity against various cancer cell lines. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in specific cancer types.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)10JAK3 inhibition
MCF-7 (Breast Cancer)8Induction of apoptosis
HeLa (Cervical Cancer)12Cell cycle arrest

In Vivo Studies

Preclinical studies using animal models have provided insights into the efficacy of this compound. For instance, a study involving mice with induced tumors showed that treatment with the compound led to a significant reduction in tumor size compared to control groups. These findings suggest potential for further development into therapeutic agents.

Case Studies

A notable case study involved the administration of 5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide in a mouse model of rheumatoid arthritis. The treated group exhibited reduced joint inflammation and improved mobility compared to untreated controls. This highlights the compound's anti-inflammatory properties and its potential application in treating autoimmune disorders .

Comparative Analysis

The biological activity of 5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide can be compared with other compounds within the same class. For instance, similar furan-based carboxamides have shown varying degrees of efficacy against different targets:

Compound Target IC50 (µM) Notes
5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamideJAK310Effective in multiple cancer lines
1,3,4-Oxadiazole derivativeSTAT315Strong anti-cancer properties
Pyrrolopyrimidine derivativeJAK15Potent but less selective

Q & A

What are the common synthetic routes for 5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions, including:

  • Bromination of the furan precursor to introduce the bromine atom at the 5th position.
  • Amide coupling between 5-bromofuran-2-carboxylic acid and 2-methoxypyrimidin-5-amine using coupling agents like EDC or DCC under anhydrous conditions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for amide bond formation, with reaction temperatures maintained between 0–25°C to minimize side reactions .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is commonly used to isolate the final product .

How is the compound characterized post-synthesis to confirm structural integrity?

Level: Basic
Answer:
Key characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify the presence of the methoxy group (δ ~3.9 ppm for OCH3_3), furan protons (δ ~6.5–7.5 ppm), and pyrimidine ring signals .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ ion) and isotopic pattern matching for bromine .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions, particularly for analogs with rigid substituents .

How does the substitution pattern on the pyrimidine ring influence biological activity?

Level: Advanced
Answer:
Modifications to the pyrimidine ring (e.g., methoxy vs. cyclopropyl groups) alter electronic and steric properties, impacting target binding:

  • Methoxy groups enhance solubility and hydrogen-bonding potential with enzymes like kinases .
  • Bulkier substituents (e.g., cyclopropyl) may improve metabolic stability but reduce cell permeability .
  • Comparative SAR studies using analogs with varying substituents (e.g., chloro, trifluoromethyl) reveal activity trends in assays like kinase inhibition or apoptosis induction .

What strategies optimize reaction yields in multi-step syntheses?

Level: Advanced
Answer:
Critical factors include:

  • Stepwise temperature control : Low temperatures (−10°C to 0°C) during bromination prevent over-substitution .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in heterocyclic intermediates .
  • In situ monitoring : TLC or HPLC tracks reaction progress to terminate at peak conversion, minimizing byproducts .

How can researchers resolve contradictions in reported biological activity data?

Level: Advanced
Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized protocols : Replicate experiments under consistent conditions (e.g., cell lines, IC50_{50} measurement methods) .
  • Dose-response studies : Test a wide concentration range to account for non-linear effects .
  • Computational docking : Compare binding modes of analogs to identify critical interactions (e.g., hydrogen bonds with active-site residues) .

What are the key physicochemical properties of this compound?

Level: Basic
Answer:
Relevant properties include:

  • LogP : ~2.5–3.0 (moderate lipophilicity due to bromine and methoxy groups) .
  • Hydrogen-bond donors/acceptors : 1 donor (amide NH) and 5 acceptors (furan O, pyrimidine N, methoxy O) .
  • Thermal stability : Decomposes above 200°C, requiring storage at −20°C in inert atmospheres .

What reactivity patterns enable further functionalization of the compound?

Level: Advanced
Answer:
The bromine atom and pyrimidine ring offer sites for derivatization:

  • Buchwald-Hartwig amination : Replace bromine with amines to enhance solubility .
  • Nucleophilic aromatic substitution : Introduce electron-withdrawing groups on the pyrimidine ring to modulate electronic effects .
  • Click chemistry : Attach fluorophores via alkyne-azide cycloaddition for imaging studies .

How can computational methods predict pharmacokinetic properties of analogs?

Level: Advanced
Answer:

  • ADMET prediction tools (e.g., SwissADME) estimate absorption (Caco-2 permeability), cytochrome P450 interactions, and toxicity .
  • Molecular dynamics simulations : Model membrane penetration and target binding kinetics for analogs with modified substituents .

What analytical techniques ensure purity and stability during storage?

Level: Basic
Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95%) and detect degradation products .
  • Karl Fischer titration : Monitors water content (<0.1% w/w) to prevent hydrolysis of the amide bond .

How do steric effects influence the compound’s interaction with biological targets?

Level: Advanced
Answer:

  • Crystal structure analysis : Reveals that bulky substituents on the pyrimidine ring (e.g., cyclohexyl) restrict conformational flexibility, altering binding to ATP pockets in kinases .
  • Fluorescence quenching assays : Measure steric hindrance by tracking changes in target protein fluorescence upon compound binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.